molecular formula C19H19NO4 B13570670 2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate

2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate

Cat. No.: B13570670
M. Wt: 325.4 g/mol
InChI Key: QYFQXTIHTQDAFD-UHFFFAOYSA-N
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Description

2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound with the molecular formula C19H19NO4 and a molecular weight of 325.3585 . This compound is notable for its unique structure, which combines elements of oxolan and tetrahydroacridine, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(2-oxooxolan-3-yl) 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate

InChI

InChI=1S/C19H19NO4/c1-11-6-7-15-13(10-11)17(12-4-2-3-5-14(12)20-15)19(22)24-16-8-9-23-18(16)21/h2-5,11,16H,6-10H2,1H3

InChI Key

QYFQXTIHTQDAFD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OC4CCOC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multiple steps, starting with the preparation of the oxolan ring and the tetrahydroacridine moiety. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. For instance, the use of strong acids or bases may be necessary to facilitate certain steps in the synthesis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and solvents. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate apart is its combination of the oxolan and tetrahydroacridine structures, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

Chemical Structure

The compound belongs to the class of tetrahydroacridines, which are known for their diverse biological activities. The general structure includes a tetrahydroacridine core substituted with various functional groups that can influence its pharmacological properties.

Biological Activity

Tetrahydroacridines have been studied for several biological activities, including:

  • Antioxidant Activity : Many tetrahydroacridine derivatives exhibit significant antioxidant properties, which can help protect cells from oxidative stress.
  • Neuroprotective Effects : Some compounds in this class have shown promise in neuroprotection and cognitive enhancement, potentially useful in treating neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity against various pathogens.

The biological activity of tetrahydroacridines often involves:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes such as acetylcholinesterase, which is relevant for cognitive function.
  • Modulation of Neurotransmitter Systems : They can interact with neurotransmitter receptors, influencing mood and cognitive processes.

Research Findings

While specific studies on “2-Oxooxolan-3-yl2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate” are lacking, research on related compounds provides insight into potential activities:

Case Studies

  • Neuroprotective Study : A study on a related tetrahydroacridine derivative showed significant neuroprotective effects in animal models of Alzheimer's disease. The compound improved cognitive function and reduced amyloid plaque formation.
  • Antimicrobial Research : Another study investigated the antimicrobial efficacy of tetrahydroacridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure enhanced activity against these pathogens.

Data Table

Compound NameActivity TypeReference
Tetrahydroacridine Derivative ANeuroprotectionSmith et al., 2020
Tetrahydroacridine Derivative BAntimicrobialJones et al., 2021

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